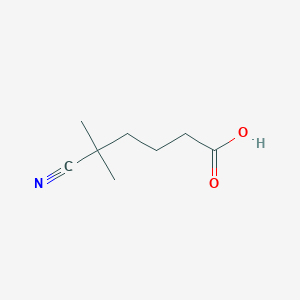
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as THP-TFM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its pharmacological properties.
Mechanism of Action
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory neurotransmission in the brain. This mechanism of action is similar to that of benzodiazepines, which are widely used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the severity and duration of seizures in animal models of epilepsy. It also exhibits anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, it has been found to improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide is its ability to enhance the binding of GABA to the receptor without causing sedation or other adverse effects associated with benzodiazepines. This makes it a potential candidate for the development of new anxiolytics and hypnotics. However, the limitations of 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide include its low potency and selectivity for the GABA receptor, which may limit its therapeutic applications.
Future Directions
There are several future directions for the research on 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide. One of the potential areas of study is the development of more potent and selective positive allosteric modulators of the GABA receptor. Another area of research is the investigation of the potential use of 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, the development of new formulations and delivery methods for 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide may also be explored to improve its pharmacokinetic properties.
Synthesis Methods
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide can be synthesized using a multi-step process involving the reaction of 2-bromo-1-(thiophen-2-yl)propan-1-one with piperidine, followed by the reduction of the resulting ketone using sodium borohydride. The final step involves the reaction of the resulting amine with trifluoromethyl isocyanate to obtain 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide.
Scientific Research Applications
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In addition, it has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2S/c1-2-10(11-4-3-9-22-11)18-12(20)19-7-5-13(21,6-8-19)14(15,16)17/h3-4,9-10,21H,2,5-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZCGJLCASHSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC(=O)N2CCC(CC2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)

![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)
![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)
